molecular formula C11H12N2S B7575738 5-methyl-N-(thiophen-3-ylmethyl)pyridin-2-amine

5-methyl-N-(thiophen-3-ylmethyl)pyridin-2-amine

Cat. No.: B7575738
M. Wt: 204.29 g/mol
InChI Key: IJQDZBMDYGYDON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-(thiophen-3-ylmethyl)pyridin-2-amine is a heterocyclic compound that contains both pyridine and thiophene rings. These types of compounds are often of interest due to their potential biological and pharmacological activities. The presence of both nitrogen and sulfur atoms in the structure can lead to unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(thiophen-3-ylmethyl)pyridin-2-amine typically involves the reaction of 5-methyl-2-aminopyridine with thiophen-3-ylmethyl halides under basic conditions. The reaction can be carried out in solvents such as toluene or ethyl acetate, and common bases like sodium hydride or potassium carbonate are used to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridine ring, potentially converting it to piperidine derivatives.

    Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation, particularly at the methyl group on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of light or heat.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or alkylated pyridine derivatives.

Scientific Research Applications

5-methyl-N-(thiophen-3-ylmethyl)pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-N-(thiophen-3-ylmethyl)pyridin-2-amine is not fully understood, but it is believed to interact with various molecular targets due to its heterocyclic structure. The nitrogen and sulfur atoms can form coordination complexes with metal ions, potentially affecting enzyme activity or receptor binding. The compound may also undergo metabolic transformations that lead to active metabolites with distinct biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 5-methoxy-N-(thiophen-2-ylmethyl)pyridin-2-amine
  • 3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine
  • 2-(pyridin-2-yl)pyrimidine derivatives

Uniqueness

5-methyl-N-(thiophen-3-ylmethyl)pyridin-2-amine is unique due to the specific positioning of the methyl and thiophen-3-ylmethyl groups, which can influence its reactivity and biological activity. The combination of pyridine and thiophene rings also provides a versatile scaffold for further chemical modifications and applications .

Properties

IUPAC Name

5-methyl-N-(thiophen-3-ylmethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-9-2-3-11(12-6-9)13-7-10-4-5-14-8-10/h2-6,8H,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQDZBMDYGYDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.